Mass Difference of +4 Da Enables Unambiguous MS Discrimination from Non-Deuterated N-Acetyltyramine
N-Acetyltyramine-d4 provides a mass shift of +4 Da relative to unlabeled N-acetyltyramine (m/z 179.09 vs. 183.24), enabling baseline-resolved mass spectrometric discrimination that is essential for independent detection in SRM/MRM workflows [1]. This represents a necessary and non-negotiable analytical requirement that non-deuterated N-acetyltyramine (m/z identical to analyte) completely fails to meet .
| Evidence Dimension | Mass spectrometric distinguishability (monoisotopic mass) |
|---|---|
| Target Compound Data | 183.24 Da (C10H9D4NO2) |
| Comparator Or Baseline | N-Acetyltyramine: 179.09 Da (C10H13NO2) |
| Quantified Difference | +4.15 Da mass shift |
| Conditions | Theoretical calculation based on molecular formula |
Why This Matters
Without this mass shift, independent MS detection of internal standard versus analyte is impossible in SRM/MRM assays, rendering non-deuterated N-acetyltyramine fundamentally unsuitable as an internal standard.
- [1] GlpBio. N-Acetyltyramine-d4 Product Information. CAS 2733717-28-5. Molecular weight 183.24 g/mol. View Source
